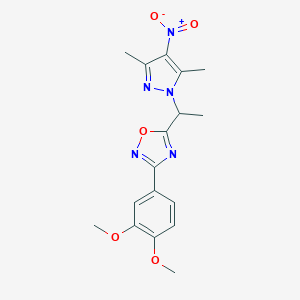![molecular formula C21H16Cl2N4O3 B283922 6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)
6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. The compound has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial activity, the compound has also been reported to exhibit antioxidant activity. It has also been reported to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity. However, one of the limitations is that the compound is not readily available and requires specialized synthesis techniques.
Future Directions
There are several future directions for the research on 6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the directions is to explore the compound's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential targets for drug development. Furthermore, the synthesis of analogs of the compound with improved potency and selectivity could be explored. Finally, the compound's potential as a lead compound for the development of new drugs could also be investigated.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research applications. Its potent anticancer activity, antifungal, and antibacterial activity, as well as its antioxidant properties, make it a compound of interest for further research. However, the compound's limited availability and specialized synthesis techniques pose a challenge for its use in lab experiments. Future research should focus on exploring the compound's potential as a therapeutic agent for various diseases, identifying potential targets for drug development, and synthesizing analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of 6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using different methods. One of the methods involves the reaction of 3,4-dichlorobenzaldehyde, 2,3-dimethoxybenzaldehyde, malononitrile, and 3-amino-5-methylisoxazole in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, and the product is obtained in good yield.
Scientific Research Applications
6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also shown antifungal and antibacterial activity.
Properties
Molecular Formula |
C21H16Cl2N4O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-28-15-5-3-4-11(19(15)29-2)16-12(9-24)20(25)30-21-17(16)18(26-27-21)10-6-7-13(22)14(23)8-10/h3-8,16H,25H2,1-2H3,(H,26,27) |
InChI Key |
DXEZCZUNTJPLCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC(=C(C=C4)Cl)Cl)N)C#N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC(=C(C=C4)Cl)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)




![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)

